molecular formula C12H13N3O5 B2423211 2-(2,4-Dinitrophenyl)cyclohexanone oxime CAS No. 68614-33-5

2-(2,4-Dinitrophenyl)cyclohexanone oxime

Cat. No.: B2423211
CAS No.: 68614-33-5
M. Wt: 279.252
InChI Key: JRYYVHYZZLOJHW-QBFSEMIESA-N
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Description

2-(2,4-Dinitrophenyl)cyclohexanone oxime is an organic compound with the molecular formula C12H13N3O5 It is a derivative of cyclohexanone oxime, where the cyclohexanone moiety is substituted with a 2,4-dinitrophenyl group

Mechanism of Action

Target of Action

The primary target of 2-(2,4-Dinitrophenyl)cyclohexanone oxime is the carbonyl group in aldehydes and ketones . The compound acts as a nucleophile, with the nitrogen atom initiating the reaction .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition-elimination . In this process, the nitrogen atom in the oxime acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group . This results in the formation of an intermediate compound, which then undergoes dehydration to form the final product .

Biochemical Pathways

The reaction of this compound with aldehydes and ketones leads to the formation of oximes . This process involves the cleavage of the N-O bond in the oxime, which is accelerated by hydroxide ions . The reaction can be influenced by the presence of surfactants, with cationic micelles accelerating the reaction and anionic micelles having no effect .

Result of Action

The result of the action of this compound is the formation of oximes from aldehydes and ketones . Oximes are important in various chemical reactions and can be used as intermediates in the synthesis of other compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of surfactants can affect the rate of the reaction . Additionally, the reaction is typically carried out in a solvent, which can also influence the reaction rate and the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the oxime and subsequent substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments ensures the efficient production of 2-(2,4-Dinitrophenyl)cyclohexanone oxime on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrophenyl)cyclohexanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine for oxime formation, acids or bases as catalysts, and reducing agents such as hydrogen or metal hydrides for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amino-substituted compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dinitrophenyl)cyclohexanone oxime is unique due to the presence of both the cyclohexanone oxime and 2,4-dinitrophenyl moieties, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components .

Properties

IUPAC Name

(NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c16-13-11-4-2-1-3-9(11)10-6-5-8(14(17)18)7-12(10)15(19)20/h5-7,9,16H,1-4H2/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYYVHYZZLOJHW-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N/O)/C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319707
Record name (NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666351
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68614-33-5
Record name (NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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